molecular formula C9H10O3 B3031863 3-(Hydroxymethyl)phenyl acetate CAS No. 78957-20-7

3-(Hydroxymethyl)phenyl acetate

Cat. No. B3031863
CAS RN: 78957-20-7
M. Wt: 166.17 g/mol
InChI Key: PZAMFCCILFWVGS-UHFFFAOYSA-N
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Description

“3-(Hydroxymethyl)phenyl acetate” is a chemical compound with the empirical formula C9H11NO2 . It is a derivative of phenyl acetate, where a hydroxymethyl group (-CH2OH) is attached to the phenyl ring .


Synthesis Analysis

The synthesis of “3-(Hydroxymethyl)phenyl acetate” and its derivatives has been reported in several studies . One approach involves the hydroxymethylation of phenolic ketones, which is a simple chemical reaction that allows the addition of the -CH2OH group to some starting materials . Another approach uses the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .


Molecular Structure Analysis

The molecular structure of “3-(Hydroxymethyl)phenyl acetate” consists of a phenyl ring with an acetate group and a hydroxymethyl group attached to it . The exact positions of these groups on the phenyl ring can vary, leading to different isomers of the compound .


Chemical Reactions Analysis

“3-(Hydroxymethyl)phenyl acetate” can undergo various chemical reactions. For instance, it can participate in the Suzuki–Miyaura coupling reaction, which involves the formation of a carbon-carbon bond between the compound and an organoboron reagent . It can also undergo hydroxymethylation, a reaction that introduces a hydroxymethyl group into the molecule .

Scientific Research Applications

Synthesis of Novel Compounds

3-(Hydroxymethyl)phenyl acetate has been used in the synthesis of complex organic compounds. For instance, in the development of conformationally restricted dopamine analogues, ethyl α-(3,4-dimethoxyphenyl)phenyl acetate was converted into various compounds, indicating its utility in the synthesis of structurally complex molecules (Gentles et al., 1991).

Anti-Oxidation Activities

A study focused on the synthesis and anti-oxidation activities of a derivative of 3-(Hydroxymethyl)phenyl acetate. This compound showed significant anti-oxidation activities, highlighting its potential in the field of antioxidant research (Wenshan Ren, 2004).

Hydrolysis Studies

Research has been conducted on the hydrolysis of substituted phenyl acetates, which includes compounds similar to 3-(Hydroxymethyl)phenyl acetate. These studies are crucial in understanding the behavior of these compounds under different chemical conditions (Kulič et al., 1993).

Enzymatic Decomposition Studies

Investigations into the enzymatic decomposition of N-hydroxymethyl derivatives of various compounds, including those related to 3-(Hydroxymethyl)phenyl acetate, have provided insights into their potential as pro-drugs. This research is significant for drug development and understanding bioreversible derivatization (Bundgaard & Johansen, 1980).

Catalysis and Reaction Kinetics

Studies have also focused on the catalysis and reaction kinetics of phenyl acetate transformations, which are relevant to compounds like 3-(Hydroxymethyl)phenyl acetate. Such research is essential in the field of catalysis and chemical reaction engineering (Jayat et al., 1996).

Fluorescence Properties

Research into the fluorescence properties of derivatives of 3-(Hydroxymethyl)phenyl acetate has been conducted, providing valuable information for developing new fluorescence probes and understanding the interaction of these compounds with various solvents (Klymchenko et al., 2003).

Photochemical Studies

The photochemical behavior of phenyl acetate, which is structurally related to 3-(Hydroxymethyl)phenyl acetate, has been studied to understand the quantum yields and reaction mechanisms of these types of compounds (Shizuka et al., 1969).

Future Directions

The future directions in the study of “3-(Hydroxymethyl)phenyl acetate” and its derivatives could involve further exploration of their synthesis methods, chemical reactions, and potential applications in medicinal chemistry . For instance, hydroxymethyl derivatives have been shown to enhance the pharmacological effects of drugs, prodrugs, active metabolites, and compounds of natural origin . Therefore, “3-(Hydroxymethyl)phenyl acetate” and its derivatives could be potential candidates for drug development and other pharmaceutical applications .

properties

IUPAC Name

[3-(hydroxymethyl)phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-7(11)12-9-4-2-3-8(5-9)6-10/h2-5,10H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAMFCCILFWVGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80553009
Record name 3-(Hydroxymethyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Hydroxymethyl)phenyl acetate

CAS RN

78957-20-7
Record name 3-(Hydroxymethyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 3-hydroxybenzylalcohol (1.0 g, 8 mmol, 1 equiv.) in 6.4N KOH solution (1.86 ml, 12 mmol, 1.5 equiv.) at r.t., ice (4 g) was added followed by acetic anhydride (0.95 ml, 10 mmol, 1.25 equiv.). The reaction mixture was stirred at r.t. for 3 h. Water (50 ml) was added and the mixture was stirred for 30 min, before extracting with CH2Cl2 (2×50 ml). The combined organic extracts were washed with brine (50 ml), dried (Na2SO4) and evaporated to dryness, under reduced pressure. The clear oil residue was purified by column chromatography on silica, eluted with EtOAc/hexane (1:2), to give the desired product as a clear oil (714 mg, 54% yield). HPLC-MS (method 1): m/z 165 [M−H]−. Rt=2.52 min.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.86 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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